ethyl (3E)-2-methyl-3-(2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinylidene)butanoate
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Overview
Description
Ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate is a complex organic compound with the molecular formula C₁₇H₂₃N₃O₄. This compound is characterized by its unique structure, which includes an ester functional group, a hydrazone linkage, and a benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate typically involves multiple steps. One common method includes the condensation of ethyl acetoacetate with 4-(propionylamino)benzoylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane at ambient temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
Comparison
Ethyl 2-methyl-3-{[4-(propionylamino)benzoyl]hydrazono}butanoate is unique due to its combination of ester, hydrazone, and benzoyl functional groups. This structural complexity allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets compared to simpler esters like ethyl acetate or methyl butyrate .
Properties
Molecular Formula |
C17H23N3O4 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl (3E)-2-methyl-3-[[4-(propanoylamino)benzoyl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C17H23N3O4/c1-5-15(21)18-14-9-7-13(8-10-14)16(22)20-19-12(4)11(3)17(23)24-6-2/h7-11H,5-6H2,1-4H3,(H,18,21)(H,20,22)/b19-12+ |
InChI Key |
XWKNVTZOAZMVFF-XDHOZWIPSA-N |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C(\C)/C(C)C(=O)OCC |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN=C(C)C(C)C(=O)OCC |
Origin of Product |
United States |
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